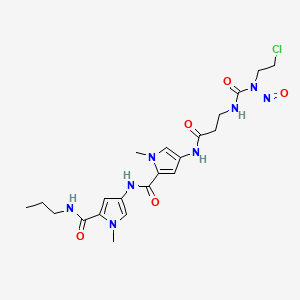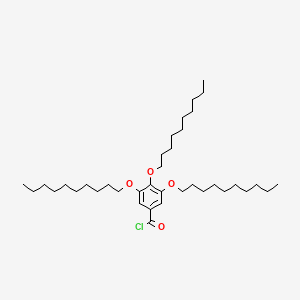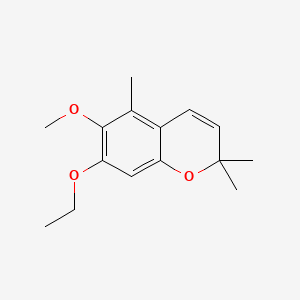![molecular formula C12H8N2O3 B14287310 Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 114333-43-6](/img/structure/B14287310.png)
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of phenols and oxadiazoles. This compound features a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-furanyl hydrazine with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:
Phenol, 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-: Similar structure but with a thiophene ring instead of a furan ring.
Phenol, 2-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-: Contains a pyridine ring instead of a furan ring.
Phenol, 2-[5-(2-benzyl)-1,3,4-oxadiazol-2-yl]-: Features a benzyl group instead of a furan ring .
The uniqueness of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
| 114333-43-6 | |
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C12H8N2O3/c15-9-5-2-1-4-8(9)11-13-14-12(17-11)10-6-3-7-16-10/h1-7,15H |
Clave InChI |
BQAHLVUMITYRON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/no-structure.png)

![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
